Xanthiazone
Overview
Description
Xanthiazone is a thiazinedione derivative isolated from the aqueous acetone extract of burweed fruit, specifically from the plant Xanthium strumarium. It is characterized by its unique molecular structure, which includes a 7-hydroxymethyl group and two 8,8-dimethyl groups on a 4,8-dihydrobenzo[1,4]thiazine-3,5-dione framework . This compound, along with other phenolic compounds, contributes to the bioactive profile of the plant.
Synthesis Analysis
The synthesis of xanthiazone has not been explicitly detailed in the provided papers. However, related compounds such as xanthiazinone derivatives have been synthesized and isolated from Xanthium sibiricum. These compounds were obtained using extensive spectroscopic analyses, ECD calculations, and single crystal X-ray diffractions . Synthesis of related xanthones has been reviewed, highlighting various methods such as the Grover, Shah, and Shah reaction, cyclodehydration, and electrophilic cycloacylation .
Molecular Structure Analysis
Xanthiazone's molecular structure was elucidated using 2D-NMR experiments and X-ray analysis . The structure of related compounds, xanthiazinones, was revised based on single crystal X-ray diffractions, which provided insights into the thiazinedione structure with a five-membered lactone ring . The molecular structure of xanthiazone is crucial for its biological activity, as it allows for specific interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of xanthiazone has not been extensively discussed in the provided papers. However, the reactivity of the xanthonic nucleus, which is structurally related to xanthiazone, has been highlighted as a key intermediate for the synthesis of other important classes of compounds . The synthesis of xanthones often involves reactions that can be applied to xanthiazone, such as cyclodehydration and electrophilic cycloacylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthiazone are inferred from its molecular structure and the properties of similar compounds. For instance, the presence of hydrogen bonding networks and hyperconjugative interactions contribute to the stability of related xanthene-based compounds . The anti-inflammatory and cytotoxic activities of xanthiazone and its derivatives have been evaluated, with some showing potent inhibitory effects against nitric oxide production in activated macrophage cells . However, specific physical properties such as melting point, solubility, and crystalline structure are not detailed in the provided papers.
Relevant Case Studies
Xanthiazone has been studied for its biological activities. For example, 2-hydroxy-xanthiazone exhibited potent inhibitory effects against nitric oxide production in lipopolysaccharide-activated RAW 264.7 mouse macrophage cells . Additionally, xanthiazone and its derivatives have been evaluated for their antibacterial and antifungal activities, although no significant inhibitions were observed against Candida albicans at the tested concentrations .
Scientific Research Applications
Chemical Composition and Derivatives
- Xanthiazone as a Chemical Compound : Xanthiazone is identified as a chemical component in Xanthium strumarium, a plant known for its varied natural products. Notably, derivatives like 2-hydroxy-xanthiazone have been isolated from this plant. These compounds, however, did not exhibit significant antifungal activities against Candida albicans in vitro (Ronghua Yin et al., 2016).
Pharmacological Activities
- Anti-inflammatory and Antioxidant Properties : Xanthiazone derivatives demonstrated potent inhibitory effects against nitric oxide production in lipopolysaccharide-activated mouse macrophage cells, suggesting anti-inflammatory properties. However, these compounds did not show significant activity against human tumor cell lines (Z. Xia et al., 2020).
- Potential in Treating Allergic Rhinitis : A derivative, caffeoylxanthiazonoside, isolated from Xanthium strumarium, showed promising results in treating allergic rhinitis in rodent models. This compound exhibited anti-allergic, anti-inflammatory, and analgesic effects, suggesting its potential as a treatment for allergic rhinitis (W. Peng et al., 2014).
Ethnomedicinal Uses and Phytochemistry
- Traditional Medicinal Uses : Xanthium strumarium, containing xanthiazone, has been used traditionally for a range of conditions like asthma, rheumatism, and skin diseases. Its seeds yield an edible oil utilized in treating bladder infections. The plant's phytochemistry, including xanthiazone, has been linked to various bioactive properties (S. Yadav et al., 2015).
Xanthine Oxidase Inhibition
- Role in Gout and Hyperuricemia : Xanthine oxidase inhibitors, which could include compounds like xanthiazone, play a crucial role in treating gout and conditions associated with hyperuricemia. These inhibitors have shown potential in various pathophysiological conditions beyond their traditional use (P. Pacher et al., 2006).
Safety And Hazards
properties
IUPAC Name |
7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBWKAXMIGTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthiazone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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